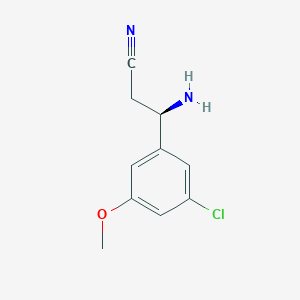

(3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile

Description

(3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile is a chiral nitrile derivative featuring a propanenitrile backbone with an amino group at the 3rd carbon and a substituted phenyl ring. The phenyl substituents include a chlorine atom at position 5 and a methoxy group (-OCH₃) at position 2.

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-chloro-5-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m1/s1 |

InChI Key |

ZGNYCTDDQPAMFA-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@@H](CC#N)N)Cl |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CC#N)N)Cl |

Origin of Product |

United States |

Biological Activity

(3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile is a chiral organic compound notable for its diverse biological activities. Characterized by the presence of an amino group, a nitrile group, and a substituted phenyl ring, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile is C₉H₈ClN₂O, with a molecular weight of 198.62 g/mol. The presence of the chlorine atom and methoxy group on the aromatic ring significantly influences its chemical reactivity and biological activity. The structural features allow for various interactions with biological targets, enhancing its potential utility in medicinal applications.

The biological activity of (3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Hydrogen Bonding : The amino and nitrile groups facilitate hydrogen bonding with target molecules, which is crucial for modulating enzyme activity or receptor function.

- Electrostatic Interactions : These interactions enhance the compound's affinity for various biological targets, influencing metabolic pathways or neurotransmission processes.

Anticancer Activity

Research indicates that compounds similar to (3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile exhibit cytotoxic effects against various cancer cell lines. A study analyzed the cytotoxicity of several derivatives against human tumor cells, revealing that structural modifications can significantly alter their effectiveness. The specific interactions of this compound with cellular targets may lead to apoptosis in cancer cells.

Antimicrobial Properties

The compound has shown potential antimicrobial activity, particularly against pathogenic bacteria. Its structural features allow it to disrupt bacterial cell walls or inhibit critical enzymatic functions necessary for bacterial survival. For instance, studies have demonstrated that related compounds can effectively inhibit Helicobacter pylori growth.

Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of (3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile on four human tumor cell lines. The results indicated that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Tumor Cell Line 1 | 15 | 4 |

| Tumor Cell Line 2 | 10 | 5 |

| Normal Cell Line | 60 | - |

Study 2: Antimicrobial Activity

In another investigation, (3R)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile was tested against several bacterial strains. The compound demonstrated significant inhibitory effects on pathogenic bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Helicobacter pylori | 4 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Substitutional Variations

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile (CAS 754214-90-9)

- Structure : Differs in stereochemistry (S-configuration) and substituents: 5-bromo (Br) and 2-chloro (Cl) on the phenyl ring.

- Impact: The bromine atom’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to chlorine.

- Molecular Formula : C₉H₈BrClN₂ (higher molecular weight than the target compound due to bromine).

(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS 914637-31-3)

- Structure : Shorter carbon chain (acetonitrile vs. propanenitrile) with 3-fluoro (F) and 5-methoxy groups.

- The absence of an amino group limits hydrogen-bonding capacity compared to the target compound .

Functional Group and Toxicity Comparisons

Cyanazine (CAS 21725-46-2)

- Structure: Propanenitrile with a triazine ring substituent (ethylamino and chloro groups).

- Impact :

Data Table: Key Structural and Property Comparisons

Research Findings and Implications

- Substituent Effects : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups influence electronic distribution on the phenyl ring, affecting reactivity and binding. Bromine’s bulkiness may enhance lipophilicity but reduce metabolic stability .

- Stereochemistry : The R-configuration in the target compound could favor interactions with specific biological targets (e.g., enzymes or receptors), whereas the S-enantiomer may exhibit reduced activity or off-target effects .

- Toxicity Profiles : Cyanazine’s ban underscores the importance of evaluating environmental and health impacts of nitrile derivatives. The target compound’s absence of a triazine ring may reduce such risks .

Preparation Methods

Substituted Aromatic Ring Functionalization

The aromatic ring bearing the 5-chloro and 3-methoxy substituents is typically prepared or sourced as a substituted benzaldehyde or benzyl halide derivative. The methoxy group is generally introduced via methylation of the corresponding hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Detailed Preparation Process (Based on Patent and Research Data)

Solvent and Reagent Selection

- Suitable solvents include hydrocarbon solvents, ethers, esters, chloro solvents, alcohols, polar aprotic solvents (e.g., dimethylformamide), ketones, nitriles, or mixtures thereof to optimize solubility and reaction rates.

- Methylation steps for methoxy group introduction use methylating agents like dimethyl sulfate in the presence of bases such as potassium carbonate, often in solvents like methyl isobutyl ketone.

Typical Reaction Conditions

Isolation and Purification

- Crude products are purified by recrystallization using solvents such as dichloromethane or toluene.

- Solvent-antisolvent techniques and lyophilization are employed to obtain the amorphous or crystalline forms with high purity.

- Washing with aqueous acidic or basic solutions helps remove impurities and residual reagents.

Research Findings on Optimized Synthesis

- Use of mild bases and safer methylating agents improves yield and reduces hazardous byproducts.

- Maintaining reaction temperatures between 15–40°C optimizes selectivity and minimizes racemization.

- The choice of solvent system significantly influences crystallinity and purity of the final compound.

- Recent studies emphasize room-temperature reactions in polar aprotic solvents such as DMF for rapid synthesis of related amino nitrile compounds with high stereoselectivity and yield.

Comparative Data Table: Preparation Parameters

| Parameter | Optimal Range/Condition | Effect on Product |

|---|---|---|

| Temperature | 15–40°C | Maintains stereochemical purity |

| Solvent | Hydrocarbon, ether, chloroform, DMF | Influences solubility and crystallinity |

| Methylating Agent | Dimethyl sulfate (2.5–3.0 mole ratio) | Efficient methoxy group installation |

| Base | Potassium carbonate or triethylamine | Facilitates methylation and cyanation |

| Purification Method | Recrystallization, solvent-antisolvent | Enhances purity and removes impurities |

| Reaction Time | 1–12 hours depending on step | Balances conversion and side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.